印楝素,28-脱氧-

描述

Nimbolide, 28-deoxo-, is a chemical compound with immense potential in scientific research. It holds promise in various fields, including medicine and agriculture, due to its unique properties. This compound exhibits remarkable anti-inflammatory and anticancer activities. Nimbolide is a limonoid triterpene possessing potent anti-cancer effects in various types of cancers .

Synthesis Analysis

Nimbolide has been synthesized through a convergent synthesis method using a pharmacophore-directed, late-stage coupling strategy . This route has been demonstrated to be broadly applicable, enabling the synthesis of a variety of analogues .Molecular Structure Analysis

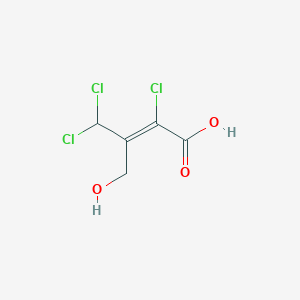

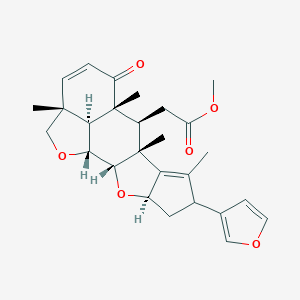

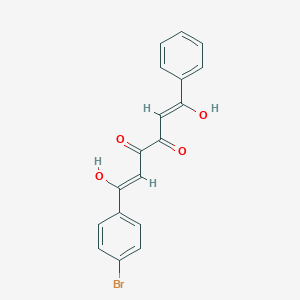

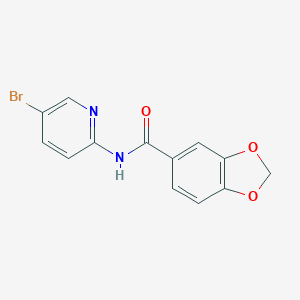

Nimbolide is a limonoid isolated from Azadirachta indica. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid, and a methyl ester.Chemical Reactions Analysis

Nimbolide has been found to inhibit a Poly-ADP-Ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It has also been reported to suppress NF-κB activation and NF-κB–regulated tumorigenic proteins in colorectal cancer cells .Physical And Chemical Properties Analysis

The chemical structure of nimbolide was unambiguously assigned through single crystal X-ray diffraction analysis . More detailed physical and chemical properties are not available in the search results.科学研究应用

Anticancer Activity

Nimbolide, 28-deoxo-: has shown promising results in anticancer research. It exhibits potent activity against various cancer cell lines and has been studied for its chemopreventive properties. Research suggests that it may work by inhibiting cancer cell growth and inducing apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics and Toxicology

Before clinical trials can begin, systematic preclinical pharmacokinetic and toxicological research is necessary. Studies in this area are crucial for establishing safe dosage ranges and further advancing nimbolide’s development as a therapeutic agent .

Molecular Crosstalk

Nimbolide is involved in complex molecular crosstalk that can affect cancer pathogenesis. Understanding these interactions is key to leveraging its broad-spectrum anticancer activities and overcoming current limitations in cancer therapy .

Extraction and Purification Techniques

The extraction and purification of nimbolide from neem tree leaves have been improved through microwave-assisted extraction (MAE) coupled with chromatographic techniques. This advancement aids in the rapid processing of nimbolide for research purposes .

Synthesis of Analogues

Researchers have developed synthetic routes to nimbolide to identify analogues with potentially enhanced biological activities. These ‘super-natural products’ could lead to new therapeutic agents with improved efficacy .

Anti-inflammatory Properties

Nimbolide has been studied for its anti-inflammatory properties, particularly in the context of the proinflammatory microenvironment associated with colorectal cancer. It may inhibit growth by suppressing this microenvironment .

作用机制

Target of Action

Nimbolide, a limonoid triterpene isolated from the leaves of Azadirachta indica (neem), has been shown to target multiple signaling pathways in various types of cancers . These include the epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) pathways .

Mode of Action

Nimbolide interacts with its targets to induce multiple cytotoxic effects in tumor cells. It modulates cell proliferation, cell cycle, apoptosis, and metastasis by altering various molecular signaling pathways . For instance, it has been reported to suppress cell survival and proliferation by inhibiting the NF-κB and MAPK pathways . It also induces apoptosis and inhibits cell proliferation through the IGF/Akt signaling pathway .

Biochemical Pathways

Nimbolide affects several biochemical pathways, leading to a variety of downstream effects. It inhibits the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation . It also activates the TNF-α/DR and JNK pathways, leading to cell apoptosis . Furthermore, it inhibits the Wnt signaling pathway, inducing caspase-dependent apoptosis .

Pharmacokinetics

The pharmacokinetic properties of Nimbolide are still under investigation. Systematic preclinical pharmacokinetic and toxicological research is needed to establish safe dosage ranges for first-in-human clinical trials and to further advance Nimbolide’s development as a therapeutic agent against various cancers .

Result of Action

The molecular and cellular effects of Nimbolide’s action are multifaceted. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various types of cancers . It also modulates carcinogen-metabolizing enzymes, leading to a decrease in the growth and spread of cancer cells .

安全和危害

属性

IUPAC Name |

methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16?,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGBIWRWBCYASK-DVTNSOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925372 | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nimbolide, 28-deoxo- | |

CAS RN |

126005-94-5 | |

| Record name | 28-Deoxonimbolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126005945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)

![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)